

Physicochemical Properties of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-isopropyl-1H-indazole

Cat. No.: B594477

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-1-isopropyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document compiles available computed data and outlines detailed experimental protocols for the determination of its key physicochemical parameters. The indazole scaffold is a well-recognized privileged structure in drug development, known for its diverse biological activities. A thorough understanding of the physicochemical properties of its derivatives, such as **5-Bromo-1-isopropyl-1H-indazole**, is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Data

The following table summarizes the available quantitative data for **5-Bromo-1-isopropyl-1H-indazole**. It is important to note that while the molecular formula and weight are definitive, other parameters are computational predictions and await experimental verification.

| Property | Value | Data Type |
|--------------------|--|-----------------------------|
| Molecular Formula | C ₁₀ H ₁₁ BrN ₂ | Computed |
| Molecular Weight | 239.11 g/mol | |
| XLogP3-AA | 3 | |
| Melting Point | Not available | Experimental data not found |
| Boiling Point | Not available | Experimental data not found |
| Aqueous Solubility | Not available | Experimental data not found |
| pKa | Not available | Experimental data not found |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of **5-Bromo-1-isopropyl-1H-indazole** are provided below. These are generalized protocols applicable to organic compounds of this nature.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of finely powdered **5-Bromo-1-isopropyl-1H-indazole** is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- **Heating and Observation:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.

Materials:

- **5-Bromo-1-isopropyl-1H-indazole**
- n-Octanol (pre-saturated with water)
- Water or buffer of a specific pH (pre-saturated with n-octanol)
- Separatory funnels or centrifuge tubes
- Mechanical shaker or vortex mixer
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- **Equilibration of Solvents:** n-Octanol and the aqueous phase are mutually saturated by vigorous mixing for at least 24 hours, followed by separation.
- **Partitioning:** A known amount of **5-Bromo-1-isopropyl-1H-indazole** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
- **Equilibration:** The mixture is agitated for a sufficient period (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.
- **Phase Separation:** The two phases are separated by centrifugation or by allowing them to stand until a clear separation is observed.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique.
- **Calculation:** The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is a common approach to determine thermodynamic solubility.^{[5][6][7]}

Materials:

- **5-Bromo-1-isopropyl-1H-indazole**
- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
- Vials with screw caps
- Thermostatic shaker
- Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

- Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

- **Sample Preparation:** An excess amount of solid **5-Bromo-1-isopropyl-1H-indazole** is added to a known volume of the aqueous buffer in a vial.
- **Equilibration:** The vial is sealed and agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
- **Sample Processing:** The resulting suspension is filtered to remove the undissolved solid.
- **Concentration Analysis:** The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.
- **Solubility Value:** The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. For compounds with a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.^{[8][9][10][11][12]}

Materials:

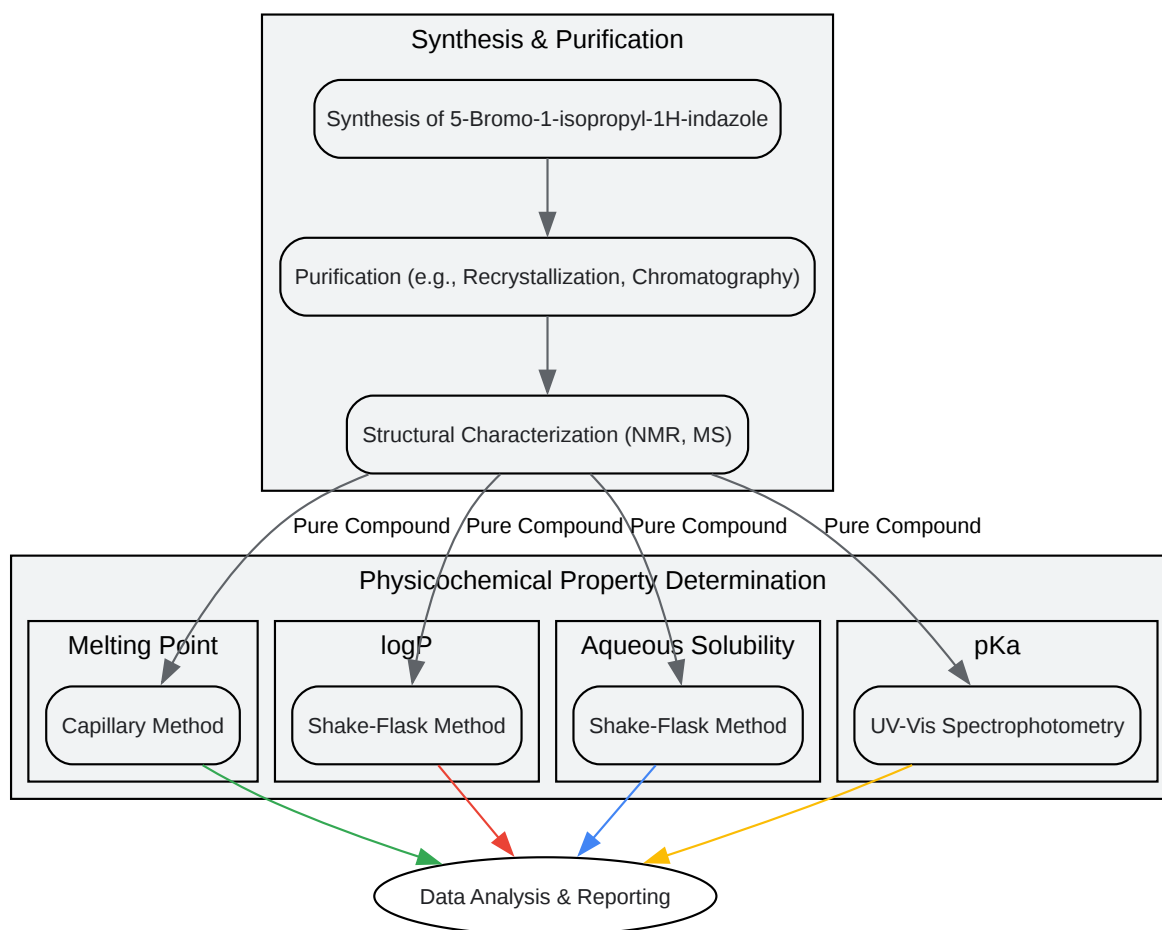
- **5-Bromo-1-isopropyl-1H-indazole**
- A series of buffers covering a wide pH range (e.g., pH 2 to 12)
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- pH meter
- Quartz cuvettes

Procedure:

- **Solution Preparation:** A stock solution of **5-Bromo-1-isopropyl-1H-indazole** is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then diluted with the series of buffers to a constant final concentration.
- **Spectral Measurement:** The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
- **Data Analysis:** The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH of the buffer.
- **pKa Calculation:** The pKa is determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal, which is the pKa value.

Visualizations

The following diagram illustrates a generalized experimental workflow for the determination of the key physicochemical properties of **5-Bromo-1-isopropyl-1H-indazole**.



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Caption: Experimental workflow for physicochemical profiling.

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